molecular formula C17H15ClO4 B491220 2-Chloro-4',6'-dimethoxy-2'-hydroxychalcone, AldrichCPR

2-Chloro-4',6'-dimethoxy-2'-hydroxychalcone, AldrichCPR

Cat. No.: B491220
M. Wt: 318.7g/mol
InChI Key: YZXFAXZRQRCABV-BQYQJAHWSA-N
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Description

2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone is a chemical compound with the empirical formula C17H15ClO4 and a molecular weight of 318.75 g/mol . This compound is part of the chalcone family, which are aromatic ketones with two phenyl rings. Chalcones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

The synthesis of 2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloroacetophenone and 2,4,6-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .

Chemical Reactions Analysis

2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone involves its interaction with various molecular targets and pathways. Chalcones are known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. They also exhibit antioxidant activity by scavenging free radicals and chelating metal ions. Additionally, chalcones can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .

Comparison with Similar Compounds

2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone can be compared with other chalcones such as:

  • 3’,4’-Dimethoxy-2’-hydroxychalcone
  • 5’-Bromo-3’-chloro-2’-hydroxychalcone
  • 3-Bromo-4’,6’-dimethoxy-2’-hydroxychalcone
  • 4’,6’-Dimethoxy-4-dimethylamino-2’-hydroxychalcone

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the chloro group in 2-Chloro-4’,6’-dimethoxy-2’-hydroxychalcone makes it unique and can influence its interaction with biological targets and its overall pharmacological profile .

Properties

Molecular Formula

C17H15ClO4

Molecular Weight

318.7g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15ClO4/c1-21-12-9-15(20)17(16(10-12)22-2)14(19)8-7-11-5-3-4-6-13(11)18/h3-10,20H,1-2H3/b8-7+

InChI Key

YZXFAXZRQRCABV-BQYQJAHWSA-N

SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2Cl)O

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2Cl)O

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2Cl)O

Synonyms

2-chloro-4',6'-dimethoxy-2'-hydroxychalcone

Origin of Product

United States

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